molecular formula C22H19Br B1220278 Broparestrol CAS No. 479-68-5

Broparestrol

Cat. No.: B1220278
CAS No.: 479-68-5
M. Wt: 363.3 g/mol
InChI Key: OQCYTSHIQNPJIC-QURGRASLSA-N
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Description

Broparestrol is an organic compound characterized by the presence of a bromine atom and two phenyl groups attached to an ethene moiety, along with an ethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Broparestrol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the ethene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

Broparestrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Broparestrol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,2-diphenylethenyl 4-methylphenyl sulfoxide
  • 2-Bromo-1,2-diphenylethanol
  • Phenol, 4-(2-bromo-1,2-diphenylethenyl)-, (Z)-

Uniqueness

Broparestrol is unique due to the presence of the ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall properties .

Properties

CAS No.

479-68-5

Molecular Formula

C22H19Br

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene

InChI

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+

InChI Key

OQCYTSHIQNPJIC-QURGRASLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3

SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Synonyms

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene
broparestrol
broparoestrol
broparoestrol, (cis)-isomer
broparoestrol, (trans)-isomer
LN 1643
LN 2299
LN-1643
LN-2299
trans-broparestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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